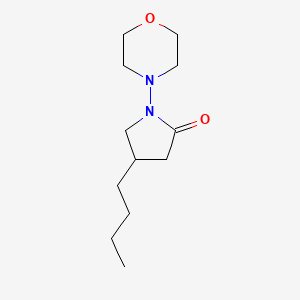
zinc;ethane;5-ethyldec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;ethane;5-ethyldec-5-ene is a complex organometallic compound that combines zinc with ethane and a hydrocarbon chain featuring a double bond at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethane;5-ethyldec-5-ene typically involves the incorporation of zinc into hydrocarbon frameworks. One common method is the ion exchange process, where zinc ions are introduced into a hydrocarbon matrix under controlled conditions. This process often requires a flow micro-reactor operating at elevated temperatures (around 773 K) and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through hydrothermal synthesis. This method involves using preformed zinc/silicon dioxide as the silicone source, which is then embedded into a zeolite crystal structure. The hydrothermal conditions help in achieving a stable incorporation of zinc into the hydrocarbon framework .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;ethane;5-ethyldec-5-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidized hydrocarbons.
Reduction: Reduction reactions can convert the double bond in the hydrocarbon chain to a single bond.
Substitution: Zinc can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethane derivatives, and substituted hydrocarbons. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Zinc;ethane;5-ethyldec-5-ene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in petrochemical processes
Wirkmechanismus
The mechanism of action of zinc;ethane;5-ethyldec-5-ene involves its interaction with molecular targets through its zinc ion. The zinc ion can act as a Lewis acid, facilitating various catalytic processes. The hydrocarbon chain can undergo transformations, contributing to the compound’s overall reactivity. The pathways involved include dehydrogenation and aromatization, where zinc plays a crucial role in stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc;ethane;5-ethyldec-5-ene: Unique due to its specific hydrocarbon chain and zinc incorporation.
Zinc;ethane;5-ethyldec-4-ene: Similar structure but with the double bond at a different position.
Zinc;ethane;5-ethyldec-6-ene: Another variant with the double bond at the sixth position
Uniqueness
This compound is unique due to the specific positioning of the double bond in its hydrocarbon chain, which influences its reactivity and catalytic properties. This distinct structure allows for specific interactions in catalytic processes, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
651301-89-2 |
|---|---|
Molekularformel |
C14H28Zn |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
zinc;ethane;5-ethyldec-5-ene |
InChI |
InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
LSHVXIYEOFBUCD-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)




![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)



![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
